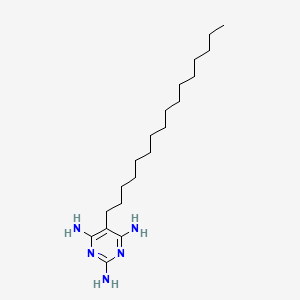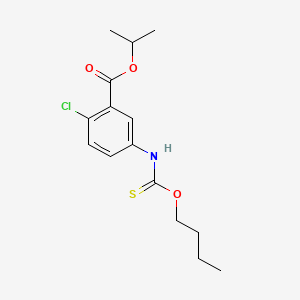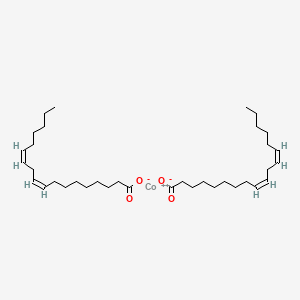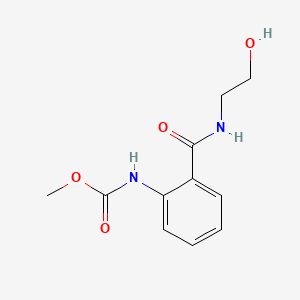
Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H35K2NO6P2. It is known for its unique structure, which includes a tetradecyl group linked to a bis(methylene)diphosphonate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Tetradecylamine reacts with formaldehyde to form a Schiff base.
Step 2: The Schiff base undergoes a reaction with phosphorous acid to form the diphosphonate compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions where the tetradecyl group or the phosphonate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dipotassium dihydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dikaliumdihydrogen((octadecylimino)bis(methylen))diphosphonat
- Dikaliumdihydrogen((dodecylimino)bis(methylen))diphosphonat
- Dikaliumdihydrogen((hexadecylimino)bis(methylen))diphosphonat
Einzigartigkeit
Dikaliumdihydrogen((tetradecylimino)bis(methylen))diphosphonat ist aufgrund seiner spezifischen Tetradecylgruppe einzigartig, die ausgeprägte hydrophobe Eigenschaften verleiht und seine Wechselwirkungen mit anderen Molekülen beeinflusst. Diese Einzigartigkeit macht es wertvoll in Anwendungen, bei denen spezifische molekulare Wechselwirkungen erforderlich sind.
Eigenschaften
CAS-Nummer |
94202-20-7 |
|---|---|
Molekularformel |
C16H35K2NO6P2 |
Molekulargewicht |
477.60 g/mol |
IUPAC-Name |
dipotassium;[phosphonatomethyl(tetradecyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C16H37NO6P2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
AXTUTAZWBNITOB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


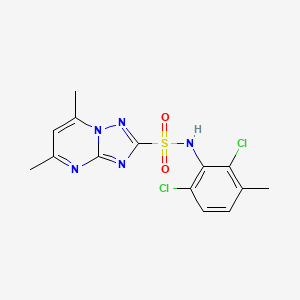
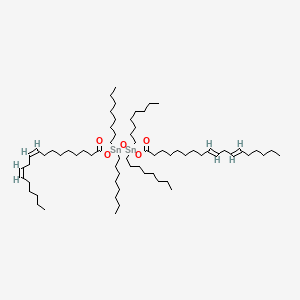


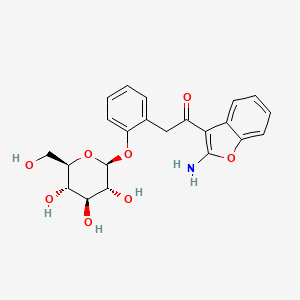
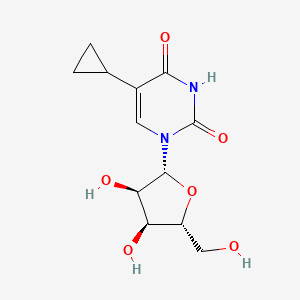

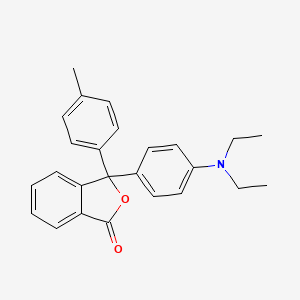
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
